molecular formula C34H37NO8 B1672126 (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate CAS No. 106342-69-2

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate

Cat. No.: B1672126
CAS No.: 106342-69-2
M. Wt: 587.7 g/mol
InChI Key: QQTQLHVRUZWVQZ-WYFSZTNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR-63799X is a synthetic organic compound known for its role as an agonist of the prostanoid EP3 receptor. This compound has been studied for its effects on various biological processes, including cell proliferation and myocardial infarction .

Preparation Methods

The synthesis of GR-63799X involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GR-63799X undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GR-63799X has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of prostanoid receptors and their agonists.

    Biology: GR-63799X is used to investigate the role of EP3 receptors in various biological processes, such as cell proliferation and myocardial infarction.

    Medicine: The compound has potential therapeutic applications in treating conditions related to EP3 receptor activity, such as cardiovascular diseases.

    Industry: GR-63799X can be used in the development of new drugs targeting prostanoid receptors.

Mechanism of Action

The mechanism of action of GR-63799X involves its binding to the prostanoid EP3 receptor, a G protein-coupled receptor. Upon binding, GR-63799X activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of protein kinase C and the opening of ATP-sensitive potassium channels, which contribute to the compound’s effects on cell proliferation and myocardial infarction .

Comparison with Similar Compounds

GR-63799X is similar to other prostanoid EP3 receptor agonists, such as M&B 28767. GR-63799X has unique properties that make it distinct:

Similar compounds include:

Properties

CAS No.

106342-69-2

Molecular Formula

C34H37NO8

Molecular Weight

587.7 g/mol

IUPAC Name

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate

InChI

InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1-8,11-14,17-20,26,29,31,33,36,38H,9-10,15-16,21-23H2,(H,35,40)/b2-1-/t26?,29-,31+,33+/m0/s1

InChI Key

QQTQLHVRUZWVQZ-WYFSZTNASA-N

SMILES

C1C(C(C(C1=O)CCC=CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)CC/C=C\CCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O

Canonical SMILES

C1C(C(C(C1=O)CCC=CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR 63799X
GR-63799X
GR63799X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
Reactant of Route 2
Reactant of Route 2
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
Reactant of Route 3
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
Reactant of Route 4
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
Reactant of Route 5
Reactant of Route 5
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
Reactant of Route 6
Reactant of Route 6
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.